2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
Overview
Description
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane is an organic compound with the molecular formula C17H16F6N2 and a molecular weight of 362.31 g/mol . This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial applications .
Preparation Methods
The synthesis of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane involves multiple steps. One common method starts with p-toluenethiol, which undergoes oxidation, ortho-substitution, and nitration reactions. The final step involves amination to yield the target compound . Industrial production methods typically involve similar multi-step reactions, ensuring high purity and yield .
Chemical Reactions Analysis
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane exerts its effects involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and reactions . The hexafluoropropane moiety contributes to its stability and resistance to degradation .
Comparison with Similar Compounds
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane can be compared with similar compounds such as:
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: This compound has hydroxyl groups instead of methyl groups, affecting its reactivity and applications.
5,5’-Hexafluoroisopropylidene di-o-toluidine: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its combination of thermal stability, chemical resistance, and versatility in various applications .
Properties
IUPAC Name |
5-[2-(3-amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2/c1-9-3-5-11(7-13(9)24)15(16(18,19)20,17(21,22)23)12-6-4-10(2)14(25)8-12/h3-8H,24-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSYPLCSZPEDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)N)(C(F)(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922009 | |
Record name | 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116325-74-7 | |
Record name | 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BAMF) in polyimide synthesis?
A1: The research highlights the use of BAMF alongside other diamines in reaction with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to produce a series of polyimides. The resulting polyimide films exhibited desirable properties such as colorless transparency [, ] and varying degrees of flexibility as indicated by their coefficient of thermal expansion (CTE) values [, ]. This suggests that BAMF, when incorporated into the polyimide backbone, contributes to the optical clarity and tunable thermo-mechanical properties of the final material.
Q2: How does the structure of this compound (BAMF) influence the properties of the final polyimide?
A2: While the studies don't directly compare the performance of BAMF-derived polyimides to those synthesized with other diamines, we can infer some structure-property relationships. The presence of the hexafluoropropane group in BAMF is likely to enhance the polymer's solubility in organic solvents, facilitating the film fabrication process [, ]. Additionally, the methyl groups on the phenyl rings could influence chain packing and intermolecular interactions within the polyimide, ultimately affecting its thermal and mechanical characteristics. Further investigation is needed to fully elucidate the specific contributions of BAMF's structure on the final polyimide properties.
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